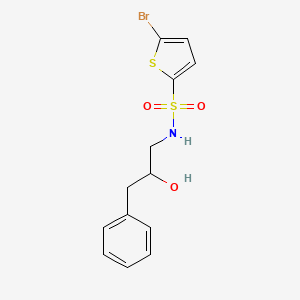

5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide”, there are general methods for synthesizing similar compounds. For instance, catalytic protodeboronation of pinacol boronic esters has been reported as a method for synthesizing related compounds .Scientific Research Applications

Synthesis and Biological Activities

A study by Noreen et al. (2017) describes the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds demonstrated significant urease inhibition activity, with one compound showing higher activity than the standard thiourea. Moreover, these derivatives exhibited hemolytic activity against triton X-100 and were investigated for their antibacterial activities, highlighting their potential as urease inhibitors and antibacterial agents (Noreen et al., 2017).

Interactions with Micellar Media

Saeed et al. (2017) explored the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by the micellar solution of anionic surfactant Sodium dodecyl sulphate (SDS). The study revealed the spontaneous nature of solubilization, driven by enthalpy and entropy, suggesting the influence of compound structure on solubilization efficiency (Saeed et al., 2017).

Cerebrovasodilatation and Anticonvulsant Activities

Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides indicated anticonvulsant activities, with sulfones displaying the highest activity. One specific analogue showed potent anticonvulsant properties and selectively increased cerebral blood flow, suggesting potential for cerebrovasodilatation and anticonvulsant applications (Barnish et al., 1981).

Transition Metal Complexes and Biological Evaluation

A study on sulfonamide-derived ligands and their transition metal complexes provided insights into the bonding, structure, and potential antibacterial, antifungal, and cytotoxic activities of these compounds. The results indicated moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011).

Inhibition and Binding Studies

Ivanova et al. (2017) investigated 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as carbonic anhydrase inhibitors, revealing selective and potent inhibition against certain human carbonic anhydrase isoforms. The study provided a crystal structure of the adduct with human carbonic anhydrase II, offering insights into the inhibitory mechanism of these sulfonamides (Ivanova et al., 2017).

properties

IUPAC Name |

5-bromo-N-(2-hydroxy-3-phenylpropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3S2/c14-12-6-7-13(19-12)20(17,18)15-9-11(16)8-10-4-2-1-3-5-10/h1-7,11,15-16H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLSNUDNGIFAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=C(S2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[1-TRiphenylmethyl)imidazol-4-yl]prop-2-enenitrile](/img/structure/B2816155.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B2816168.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![4-ethoxy-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2816174.png)

![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)

![2-[(Pyridin-3-yl)methylidene]butanal](/img/structure/B2816176.png)